Pentaerythritol dinitrate

概要

説明

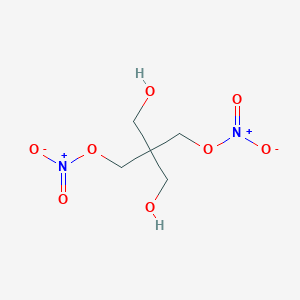

Pentaerythritol dinitrate is a chemical compound belonging to the family of nitrate esters. It is derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its explosive properties and is used in various applications, including as a component in propellants and explosives. Its chemical formula is C5H10N2O8.

準備方法

Synthetic Routes and Reaction Conditions: Pentaerythritol dinitrate is synthesized through the nitration of pentaerythritol. The process involves the reaction of pentaerythritol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The general reaction can be represented as follows:

[ \text{C5H12O4} + 2 \text{HNO3} \rightarrow \text{C5H10N2O8} + 2 \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves continuous nitration processes to ensure consistent quality and yield. The reaction mixture is carefully controlled to maintain the desired temperature and acidity levels. After nitration, the product is purified through recrystallization and filtration to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Pentaerythritol dinitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pentaerythritol tetranitrate, a more highly nitrated compound.

Reduction: Reduction reactions can convert this compound back to pentaerythritol or partially nitrated derivatives.

Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Various nucleophiles can be used to replace nitrate groups, depending on the desired product.

Major Products Formed:

Oxidation: Pentaerythritol tetranitrate.

Reduction: Pentaerythritol or partially nitrated derivatives.

Substitution: Compounds with different functional groups replacing the nitrate esters.

科学的研究の応用

Scientific Research Applications

Recent studies have explored the use of PEDN in bioremediation efforts, particularly in the cleanup of environments contaminated by explosives like pentaerythritol tetranitrate (PETN). A notable study demonstrated that using rhamnolipid biosurfactants alongside PEDN significantly improved the degradation rates of PETN in contaminated soils.

Case Study: Bioremediation of PETN-Contaminated Soil

- Location : Isfahan University of Medical Sciences, Iran

- Method : Anaerobic-aerobic landfarming

- Findings :

- 74% transformation of PETN after anaerobic treatment.

- 98% elimination of remaining PETN after subsequent aerobic treatment.

The study highlighted that the addition of biosurfactants not only enhanced microbial activity but also improved the solubility of PETN, facilitating its biodegradation .

Pharmaceutical Applications

PEDN has been investigated for potential applications in pharmaceuticals due to its vasodilatory effects similar to nitroglycerin. It has been studied as a possible treatment for conditions requiring enhanced blood flow, such as angina pectoris.

Key Findings :

作用機序

The mechanism of action of pentaerythritol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscles in blood vessels, leading to increased blood flow. This mechanism is similar to that of other nitrate esters, where the nitrate groups are reduced to release nitric oxide. The molecular targets include soluble guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP), leading to vasodilation.

類似化合物との比較

Pentaerythritol tetranitrate: A more highly nitrated derivative with stronger explosive properties.

Nitroglycerin: Another nitrate ester used for its vasodilatory effects and explosive properties.

Erythritol tetranitrate: Similar in structure and function to pentaerythritol tetranitrate.

Uniqueness: Pentaerythritol dinitrate is unique in its balance of explosive properties and potential medical applications. While it is less powerful than pentaerythritol tetranitrate, it offers a safer alternative for certain applications. Its dual role as an explosive and a vasodilator makes it a compound of interest in both industrial and medical research.

生物活性

Pentaerythritol dinitrate (PEDN) is an organic nitrate compound that has garnered attention for its potential therapeutic applications, particularly in cardiovascular medicine. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and implications for clinical use.

Overview of this compound

This compound is a derivative of pentaerythritol, a polyol compound. It is chemically characterized by the presence of two nitrate groups, which confer its vasodilatory properties. The compound is structurally similar to other nitrates such as nitroglycerin and isosorbide dinitrate, but it exhibits unique pharmacokinetic and pharmacodynamic profiles.

The primary mechanism of action for PEDN involves the release of nitric oxide (NO) upon biotransformation in the body. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle, leading to increased blood flow and decreased blood pressure. This action is particularly beneficial in conditions such as ischemic heart disease and pulmonary hypertension.

Key Biochemical Pathways

- Nitric Oxide Release : PEDN undergoes enzymatic conversion to release NO, which activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells.

- Vasodilation : The increase in cGMP results in relaxation of smooth muscle cells, leading to vasodilation and improved blood flow.

- Antioxidant Effects : Studies indicate that PEDN may enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps mitigate oxidative stress in vascular tissues .

Cardiovascular Benefits

PEDN has been shown to have several beneficial effects on cardiovascular health:

- Reduction of Blood Pressure : Clinical studies indicate that PEDN effectively lowers systemic blood pressure without inducing significant tolerance, a common issue with other nitrates like nitroglycerin .

- Improved Endothelial Function : Research suggests that PEDN therapy improves endothelial function and reduces markers of oxidative stress in patients with ischemic heart disease .

- Prevention of Tolerance : Unlike other nitrates, long-term administration of PEDN does not lead to the development of tolerance or increased production of free radicals .

Study 1: Effects on Pulmonary Hypertension

A study involving Wistar rats demonstrated that PEDN administration significantly reduced pulmonary arterial pressure and improved endothelial function in models of monocrotaline-induced pulmonary hypertension. The treatment normalized oxidative stress markers and improved vascular function by upregulating HO-1 .

Study 2: Ischemic Heart Disease

In a clinical setting, patients treated with PEDN showed enhanced responses to sublingual nitroglycerin without the adverse effects commonly associated with prolonged nitrate therapy. This suggests that PEDN may be a favorable option for managing angina pectoris in patients with ischemic heart disease .

Comparative Analysis with Other Nitrates

| Compound | Tolerance Development | Oxidative Stress Induction | Vasodilatory Effect |

|---|---|---|---|

| This compound | No | No | Strong |

| Nitroglycerin | Yes | Yes | Strong |

| Isosorbide Dinitrate | Yes | Yes | Moderate |

特性

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-nitrooxypropyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O8/c8-1-5(2-9,3-14-6(10)11)4-15-7(12)13/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSHCLPXMPQXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO[N+](=O)[O-])CO[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936369 | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607-01-8 | |

| Record name | Pentaerythritol dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAERYTHRITOL DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U685G1XE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。